

Application Notes and Protocols: Live-Cell Imaging of Endosomal Trafficking with YM-201636

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Compound of Interest

Compound Name: YM-202074

Cat. No.: B1250409

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Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase, a crucial enzyme in the regulation of endosomal trafficking.^{[1][2][3]} PIKfyve synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a lipid messenger that plays a key role in the maturation of endosomes and the budding of vesicles from late endosomes.^{[1][4]} Inhibition of PIKfyve with YM-201636 leads to a rapid and reversible disruption of endosomal trafficking, characterized by the formation of large vacuoles derived from late endosomes and lysosomes.^{[1][5][6]} This unique phenotype makes YM-201636 a valuable tool for studying the dynamics of the endo-lysosomal system in live cells. These application notes provide detailed protocols for utilizing YM-201636 in live-cell imaging experiments to investigate endosomal trafficking and related cellular processes.

Mechanism of Action

YM-201636 specifically targets PIKfyve, thereby inhibiting the production of PtdIns(3,5)P₂.^[1] This leads to a cascade of effects on the endosomal pathway, including:

- **Blocked Endosome Maturation:** The transition from early to late endosomes and subsequent fusion with lysosomes is impaired.^[7]

- Accumulation of Enlarged Endosomes: Inhibition of PIKfyve results in the formation of swollen endosomal/lysosomal vesicles.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Defective Cargo Sorting and Recycling: The proper sorting and recycling of cellular components, such as receptors and other proteins, from the endosomes are disrupted.[\[1\]](#)[\[8\]](#)
- Inhibition of Retroviral Budding: YM-201636 has been shown to block the exit of retroviruses from infected cells, a process that relies on the endosomal sorting machinery.[\[1\]](#)[\[3\]](#)

Quantitative Data

The following tables summarize the key quantitative data for YM-201636 based on published literature.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636

Target Kinase	IC50 (nM)	Reference
PIKfyve	33	[1] [2] [3]
p110α (PI3Kα)	3000 - 3300	[1] [2]
Fab1 (yeast orthologue)	>5000	[1] [2]
Type IIγ PtdInsP kinase	>10000	[2]
Type Ia PtdInsP kinase	>2000	[2]

Table 2: Cellular Activity of YM-201636

Cellular Effect	Cell Line	Concentration	Incubation Time	Reference
Induction of swollen vesicle phenotype	NIH3T3	400 nM (EC50)	120 min	[2]
Inhibition of PtdIns(3,5)P2 production	NIH3T3	800 nM	Not Specified	[3]
Inhibition of retroviral budding	Moloney leukemia virus-expressing cells	800 nM	Not Specified	[9]
Inhibition of insulin-activated 2-deoxyglucose uptake	3T3L1 adipocytes	54 nM (IC50)	30 min	[9]
Cytotoxic effects (IC50)	Calu1 (NSCLC)	15.03 μ M	72 h	[8]
Cytotoxic effects (IC50)	HCC827 (NSCLC)	11.07 μ M	72 h	[8]
Cytotoxic effects (IC50)	H1299 (NSCLC)	74.95 μ M	72 h	[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of YM-201636-Induced Endosomal Swelling

This protocol describes the steps to visualize the characteristic vacuolation of endosomes upon treatment with YM-201636 in real-time.

Materials:

- Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.
- Complete cell culture medium.
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- YM-201636 stock solution (e.g., 10 mM in DMSO).
- Fluorescent endosomal markers (e.g., GFP-Rab5 for early endosomes, GFP-Rab7 or LAMP1-RFP for late endosomes/lysosomes). Transfection reagents if using plasmids.
- Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

- Cell Seeding: Seed cells on imaging-quality dishes at a density that will result in 50-70% confluency on the day of the experiment.
- Transfection (Optional): If using fluorescent protein-tagged markers, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).
- Preparation of YM-201636 Working Solution: Dilute the YM-201636 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 800 nM).
- Microscope Setup: Equilibrate the live-cell imaging microscope's environmental chamber to 37°C and 5% CO₂.
- Imaging:
 - Replace the cell culture medium with pre-warmed live-cell imaging medium.
 - Place the dish on the microscope stage and locate a field of view with healthy, fluorescently labeled cells.
 - Acquire baseline images (time 0) before adding the compound.

- Carefully add the YM-201636 working solution to the cells.
- Immediately start time-lapse imaging, acquiring images every 1-5 minutes for a total duration of 1-3 hours.
- Data Analysis: Analyze the time-lapse series to observe the formation and growth of vacuoles. Quantify the size and number of vacuoles over time using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Investigating Cargo Trafficking with YM-201636

This protocol allows for the investigation of how YM-201636 affects the trafficking of specific cargo, such as the epidermal growth factor receptor (EGFR).

Materials:

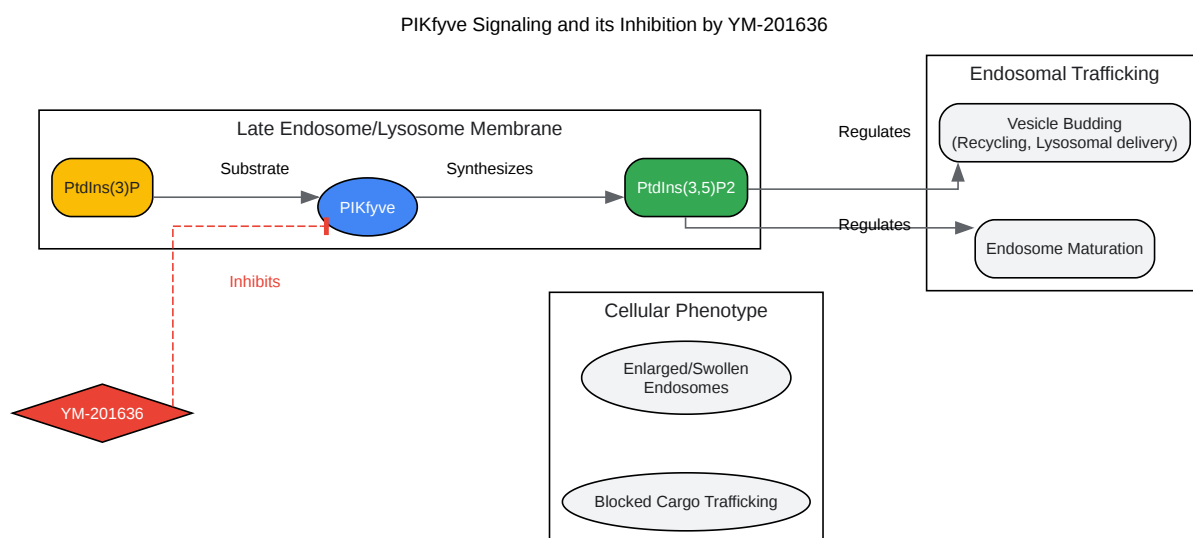
- Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes.
- Serum-free cell culture medium.
- Live-cell imaging medium.
- YM-201636 stock solution.
- Fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488).
- Hoechst 33342 or another nuclear stain (optional).

Procedure:

- Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal receptor activation.
- Pre-treatment with YM-201636:
 - Replace the medium with serum-free medium containing the desired concentration of YM-201636 (e.g., 800 nM) or a vehicle control (DMSO).

- Incubate for 30-60 minutes at 37°C.
- Cargo Loading:
 - Add the fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488 at 50-100 ng/mL) to the cells.
 - Incubate on ice for 30 minutes to allow binding to the cell surface without internalization.
- Live-Cell Imaging of Internalization and Trafficking:
 - Wash the cells with cold PBS to remove unbound cargo.
 - Replace with pre-warmed live-cell imaging medium (containing YM-201636 or vehicle).
 - Immediately begin time-lapse imaging on a pre-warmed microscope stage (37°C, 5% CO₂).
 - Acquire images every 2-10 minutes for 1-2 hours to track the internalization and subsequent trafficking of the cargo.
- Data Analysis: Observe the localization of the fluorescent cargo over time. In control cells, the cargo should traffic from the cell surface to early endosomes and then to late endosomes/lysosomes for degradation. In YM-201636-treated cells, the cargo is expected to accumulate in the swollen endosomal compartments.^[1] Quantify the colocalization of the cargo with endosomal markers if co-transfected.

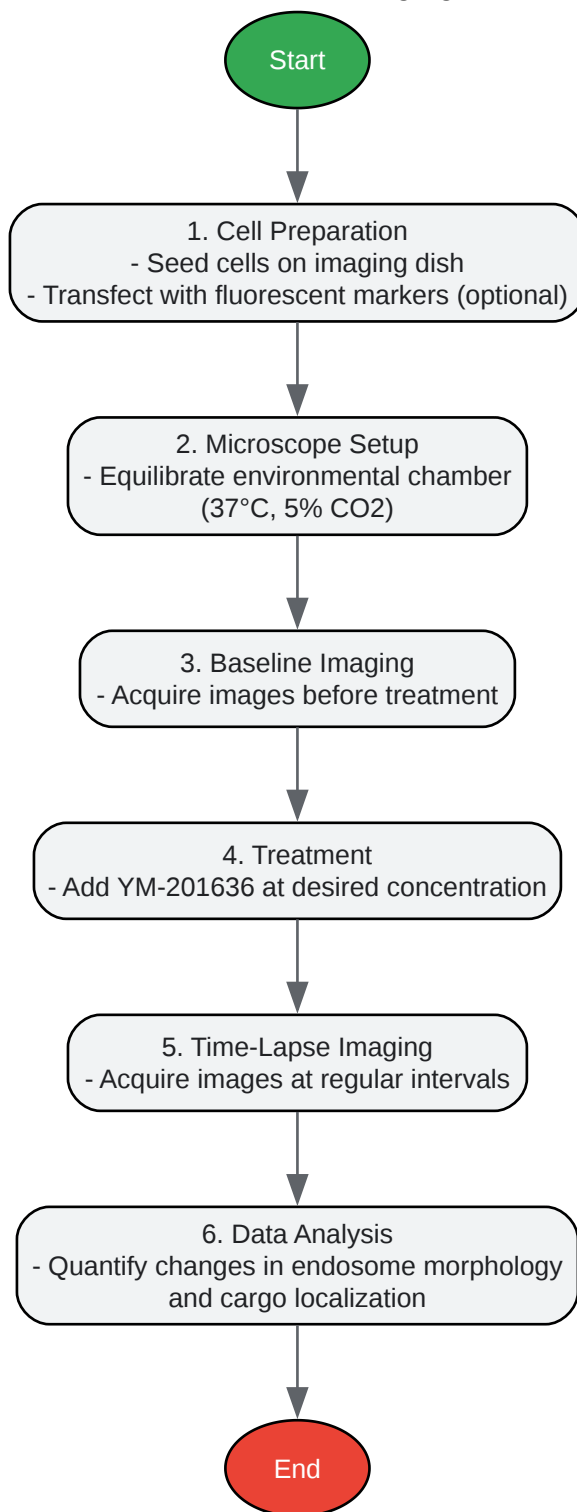
Visualizations



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Caption: Mechanism of YM-201636 action on endosomal trafficking.

General Workflow for Live-Cell Imaging with YM-201636

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Caption: Experimental workflow for live-cell imaging.

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